molecular formula C17H12ClN5O B7969830 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7969830
M. Wt: 337.8 g/mol
InChI Key: IBLRHBNNKPAFJB-UHFFFAOYSA-N
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Description

6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process may include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound may participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in a variety of substituted products with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Research may explore its potential therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile could be utilized in industrial processes, including the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile can be identified based on their chemical structure and properties. Examples of similar compounds include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

This compound may possess unique properties that distinguish it from these similar compounds. These properties could include specific chemical reactivity, biological activity, or industrial applicability, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with potential applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action provide valuable insights into its properties and potential uses. Further research and development could unlock new applications and enhance our understanding of this intriguing compound.

Properties

IUPAC Name

6-(4-aminophenyl)-2-(4-chloroanilino)-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-11-3-7-13(8-4-11)21-17-22-15(14(9-19)16(24)23-17)10-1-5-12(20)6-2-10/h1-8H,20H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRHBNNKPAFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)N=C(N2)NC3=CC=C(C=C3)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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